

Application Notes: Antibody Selection and Western Blot Protocol for MS31

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Compound of Interest

Compound Name: MS31

Cat. No.: B1193136

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These application notes provide a comprehensive guide for the selection of antibodies and the execution of Western Blotting experiments for the hypothetical protein **MS31**. The protocols and data presented are based on established methodologies and best practices in molecular biology.

Introduction to MS31

MS31 is a putative novel protein kinase implicated in cellular stress response pathways. Its activation is believed to be a critical node in the signaling cascade leading to apoptosis in response to oxidative damage. Due to its potential role in various pathologies, accurate and reliable detection of **MS31** is crucial for further research. Western Blotting is a fundamental technique for identifying and quantifying **MS31** protein levels in biological samples.

Antibody Selection for MS31 Western Blot

The choice of a primary antibody is paramount for a successful Western Blot. The following table summarizes key characteristics of commercially available antibodies against **MS31**. It is essential to select an antibody that has been validated for Western Blotting applications.

Table 1: Commercially Available Anti-**MS31** Antibodies

Antibody ID	Host Species	Clonality	Recommended Dilution (WB)	Molecular Weight (kDa)	Validation Data	Supplier
ab-MS31-01	Rabbit	Polyclonal	1:1000 - 1:2000	45	WB, IHC	Supplier A
ab-MS31-02	Mouse	Monoclonal (Clone 3A5)	1:2000 - 1:5000	45	WB, IP, IF	Supplier B
ab-MS31-03	Goat	Polyclonal	1:500 - 1:1500	45	WB, ELISA	Supplier C

Note: The optimal antibody concentration should be determined empirically for your specific experimental conditions.

Experimental Protocol: MS31 Western Blot

This protocol outlines the key steps for performing a Western Blot to detect **MS31**.

3.1. Sample Preparation (Lysis)

- Wash cultured cells with ice-cold PBS.
- Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3.2. SDS-PAGE and Protein Transfer

- Mix protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

- Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

3.3. Immunoblotting

- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-**MS31** antibody (refer to Table 1 for recommended dilutions) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

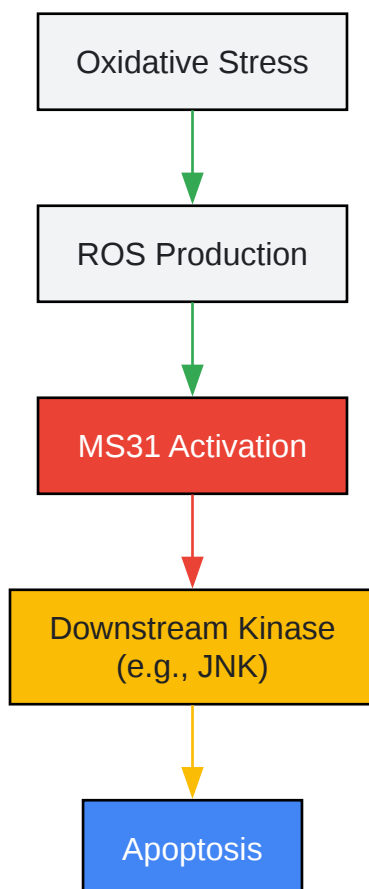
3.4. Detection

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Signaling Pathway and Experimental Workflow Diagrams

MS31 Signaling Pathway

The following diagram illustrates the proposed signaling cascade involving **MS31** in response to oxidative stress.



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Caption: Proposed **MS31** signaling cascade in oxidative stress.

MS31 Western Blot Workflow

The diagram below provides a visual overview of the key steps in the **MS31** Western Blotting protocol.



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Caption: Experimental workflow for **MS31** Western Blotting.

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